Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-
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Overview
Description
4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Furan-2-yl Ethylidene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate amine under acidic or basic conditions to form the furan-2-yl ethylidene intermediate.
Coupling with Thiazole: The intermediate is then reacted with thiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan and thiazole rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(Furan-2-yl)ethylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide
- 4-((1-(Furan-2-yl)ethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
The unique combination of the furan, thiazole, and benzenesulfonamide groups in 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide provides distinct electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.
Properties
CAS No. |
230978-56-0 |
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Molecular Formula |
C15H13N3O3S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[1-(furan-2-yl)ethylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-11(14-3-2-9-21-14)17-12-4-6-13(7-5-12)23(19,20)18-15-16-8-10-22-15/h2-10H,1H3,(H,16,18) |
InChI Key |
KAGCWBXPYPIHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=CC=CO3 |
Origin of Product |
United States |
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